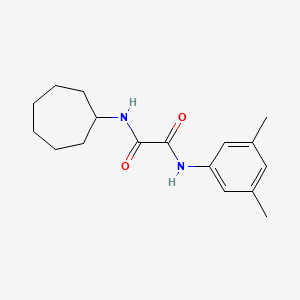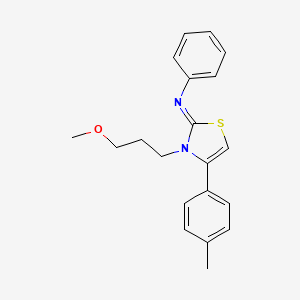
(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Activity
The research conducted by Kim et al. (2012) explored the catalytic activity of Zn(II) chloride complexes, involving derivatives similar to (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline. These complexes demonstrated high molecular weight and narrow polydispersity index (PDI) range in the polymerization of methyl methacrylate, suggesting potential application in polymer chemistry (Kim et al., 2012).
Structural Characterization
Böck et al. (2021) focused on the structural characterization of thiazole derivatives. Their study on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles revealed distinct protonation sites and intermolecular hydrogen bonding patterns, important for understanding the chemical behavior of similar compounds (Böck et al., 2021).
Quantum Chemical Studies
Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, chemically related to the compound . Their research elucidated the corrosion inhibitive effects of these compounds on mild steel in acidic mediums, providing insights into their potential application in corrosion protection (Udhayakala et al., 2013).
Antimicrobial Activity
The study by Banoji et al. (2022) on pyrazol-4-yl- and 2H-chromene-based substituted anilines, structurally related to the compound , exhibited significant antimicrobial properties against various microbial strains. This suggests a potential application of similar compounds in developing new antimicrobial agents (Banoji et al., 2022).
DNA Binding and Catalytic Activities
El-Sonbati et al. (2015) explored the DNA binding and catalytic activities of Ru(III) complexes with ligands similar to this compound. These studies are crucial for understanding the interaction of such compounds with biological molecules and their potential use in biochemistry and pharmaceutical research (El-Sonbati et al., 2015).
Corrosion Monitoring
Khaled and Amin (2009) investigated the performance of thiazole derivatives in corrosion inhibition of mild steel. Their research provides valuable data on the application of such compounds in industrial corrosion protection processes (Khaled & Amin, 2009).
Propiedades
IUPAC Name |
3-(3-methoxypropyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-16-9-11-17(12-10-16)19-15-24-20(22(19)13-6-14-23-2)21-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJRYMSKSXGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
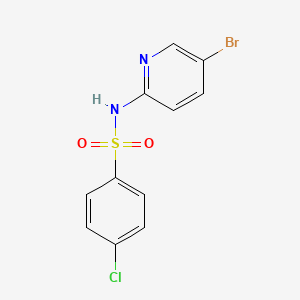
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
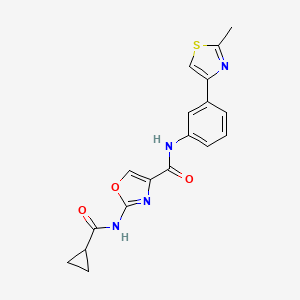
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)

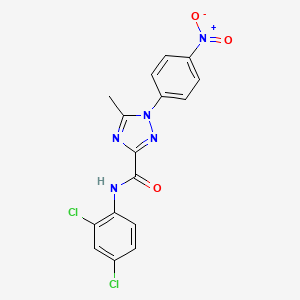

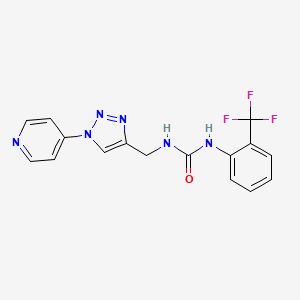
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
